3,4-Dimethoxyphenylacetonitrile

Catalog No.
S597943
CAS No.
93-17-4
M.F
C10H11NO2
M. Wt
177.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxyphenylacetonitrile

CAS Number

93-17-4

Product Name

3,4-Dimethoxyphenylacetonitrile

IUPAC Name

2-(3,4-dimethoxyphenyl)acetonitrile

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3

InChI Key

ASLSUMISAQDOOB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC#N)OC

Synonyms

2-(3,4-Dimethoxyphenyl)acetonitrile; 3,4-Dimethoxybenzeneacetonitrile; 3,4-Dimethoxybenzyl cyanide; NSC 6324; Veratryl Cyanide;

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC

The exact mass of the compound 3,4-Dimethoxyphenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6324. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4), also known as homoveratronitrile, is a highly functionalized aromatic building block characterized by an electron-rich dimethoxy-substituted benzene ring and a reactive cyanomethyl group. In industrial and pharmaceutical procurement, it is primarily valued for its dual-reactivity profile: the alpha-protons are sufficiently acidic to undergo facile alkylation, while the nitrile moiety can be cleanly reduced to a primary amine or hydrolyzed to a carboxylic acid. This specific reactivity matrix makes it the definitive starting material for synthesizing the calcium channel blocker verapamil, as well as a critical intermediate for various isoquinoline alkaloids and complex active pharmaceutical ingredients (APIs) [1].

Attempting to substitute 3,4-dimethoxyphenylacetonitrile with generic phenylacetonitrile completely eliminates the 3,4-dimethoxy pharmacophore, which is strictly required for the target binding affinity of downstream APIs like verapamil and papaverine. Conversely, trying to build this motif from cheaper upstream precursors, such as veratraldehyde, introduces severe process inefficiencies. Synthesizing the nitrile in-house from the aldehyde requires a minimum of three additional steps—reduction, halogenation, and cyanation—often involving highly toxic alkali cyanides and resulting in cumulative yield losses[1]. For industrial procurement, purchasing the pre-formed nitrile is mandatory to ensure process safety, minimize step count, and maintain economic viability in API scale-up.

Process Efficiency in API Synthesis vs. Upstream Precursors

Procuring 3,4-dimethoxyphenylacetonitrile directly bypasses the standard multi-step synthesis required when starting from veratraldehyde. Starting from the aldehyde requires reduction to the alcohol, halogenation to the chloride, and a final cyanation step. Direct procurement of the nitrile allows immediate alpha-alkylation, reducing the linear step count for verapamil synthesis and avoiding the handling of hazardous reagents like alkali cyanides [1].

Evidence DimensionSynthetic steps to alpha-alkylation
Target Compound Data0 preparatory steps (direct alkylation ready)
Comparator Or BaselineVeratraldehyde (3-4 steps: reduction, chlorination, cyanation)
Quantified DifferenceEliminates 3 synthetic steps and associated yield losses
ConditionsIndustrial scale-up route for verapamil or homoveratrylamine

Direct procurement of the nitrile streamlines manufacturing timelines and eliminates the regulatory and safety burdens of handling cyanide reagents.

Enantioselective Alkylation Yield in Verapamil Production

In the synthesis of single-enantiomer APIs, 3,4-dimethoxyphenylacetonitrile serves as the optimal starting material for constructing quaternary carbon stereocenters. Recent asymmetric catalytic methodologies demonstrate that utilizing this specific nitrile enables a highly efficient five-step synthesis of (S)-verapamil with an overall yield of 58%, which stands as the highest yielding enantioselective route reported to date [1]. Attempts to use alternative protecting groups or less activated nitriles fail to achieve comparable stereocontrol and overall throughput.

Evidence DimensionOverall yield for (S)-verapamil synthesis
Target Compound Data58% overall yield (5 steps)
Comparator Or BaselineHistorical asymmetric routes (typically <30% overall yield)
Quantified DifferenceNearly 2x improvement in overall asymmetric yield
ConditionsCatalytic asymmetric Michael addition / alkylation sequence

High-yielding enantioselective routes directly translate to lower cost-of-goods (COGs) for single-enantiomer API production.

Thermodynamic Stability and Solid-State Handling

Unlike the un-methoxylated baseline phenylacetonitrile, which is a liquid at room temperature (melting point -24 °C), 3,4-dimethoxyphenylacetonitrile is a stable crystalline solid. Precision adiabatic calorimetry confirms a melting phase transition at 336.8 K (63.6 °C) with a molar enthalpy of fusion of 24.72 kJ/mol [1]. This solid-state nature facilitates easier weighing, bulk transfer, and allows for high-efficiency purification via simple recrystallization from ethanol or methanol, bypassing the need for energy-intensive vacuum distillation required for liquid analogs.

Evidence DimensionPhysical state and melting point
Target Compound DataSolid (Melting point 336.8 K / 63.6 °C)
Comparator Or BaselinePhenylacetonitrile (Liquid, Melting point -24 °C)
Quantified Difference+87 °C shift in melting point
ConditionsStandard ambient temperature and pressure (SATP) handling

Solid-state handling significantly reduces spill risks, simplifies precise stoichiometric weighing, and enables low-cost recrystallization during scale-up.

Chemoselective Cross-Coupling and Olefination Compatibility

3,4-Dimethoxyphenylacetonitrile exhibits excellent compatibility with modern base-metal catalysis, such as iron-catalyzed borrowing hydrogen and dehydrogenative coupling. When subjected to alpha-olefination with alcohols, the electron-donating methoxy groups facilitate smooth conversion to the corresponding olefinic products in high yields [1]. Compared to halogenated arylacetonitriles, which can suffer from competitive dehalogenation or oxidative addition side-reactions under transition metal catalysis, the dimethoxy-substituted ring remains intact, ensuring high chemoselectivity.

Evidence DimensionChemoselectivity in metal-catalyzed cross-coupling
Target Compound DataSmooth alpha-olefination without ring degradation
Comparator Or BaselineHalogenated arylacetonitriles (prone to competitive dehalogenation)
Quantified DifferenceElimination of dehalogenative side-products
ConditionsIron-catalyzed borrowing hydrogen alpha-olefination

High chemoselectivity in cross-coupling allows buyers to use this building block in complex, multi-functional molecule synthesis without requiring protecting groups.

Commercial Synthesis of Verapamil and Calcium Channel Blockers

Due to its highly acidic alpha-protons and specific dimethoxy pharmacophore, this compound is the definitive starting material for the commercial synthesis of verapamil. It enables direct isopropyl alkylation and subsequent amine coupling, minimizing step count compared to upstream aldehyde precursors [1].

Production of Homoveratrylamine (DMPEA) for Alkaloid Synthesis

The nitrile group can be efficiently reduced to yield homoveratrylamine, a critical primary amine precursor used extensively in the Pictet-Spengler and Bischler-Napieralski syntheses of isoquinoline alkaloids and papaverine derivatives [1].

Asymmetric Synthesis of Quaternary Stereocenters

In advanced pharmaceutical R&D, 3,4-dimethoxyphenylacetonitrile serves as an optimal substrate for enantioselective Michael additions and catalytic alpha-alkylation, achieving record overall yields (up to 58%) in the construction of complex single-enantiomer drug targets [2].

XLogP3

1.2

LogP

1.15 (LogP)

Melting Point

62.75 °C

UNII

62C8S706SP

GHS Hazard Statements

Aggregated GHS information provided by 184 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (47.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (52.17%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

93-17-4

Wikipedia

Homoveratronitrile

Dates

Last modified: 08-15-2023

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